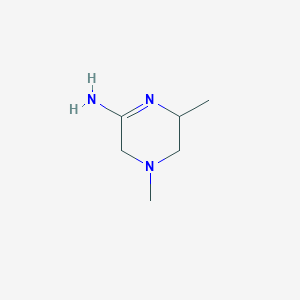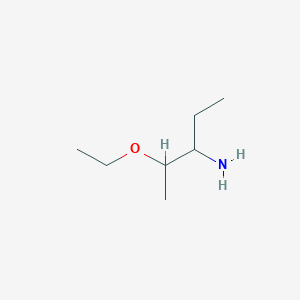
2-Ethoxypentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxypentan-3-amine is an organic compound with the molecular formula C7H17NO It is characterized by the presence of an ethoxy group attached to the second carbon and an amine group attached to the third carbon of a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypentan-3-amine typically involves the reaction of 2-ethoxypentan-3-one with ammonia or an amine under reductive amination conditions. This process can be catalyzed by transition metals such as palladium or nickel. The reaction is usually carried out in the presence of hydrogen gas at elevated temperatures and pressures to facilitate the reduction of the intermediate imine to the desired amine.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reductive amination reaction but is optimized for large-scale production with controlled reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Ethoxypentan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, catalysts, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxypentan-3-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures, which is essential in the synthesis of complex organic compounds.
Comparison with Similar Compounds
2-Methoxypentan-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-Aminopentane: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-Ethoxybutan-3-amine: Shorter carbon chain, which affects its physical and chemical properties.
Uniqueness: 2-Ethoxypentan-3-amine is unique due to the presence of both an ethoxy group and an amine group on a pentane chain. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis, making it valuable in various research and industrial applications.
Properties
CAS No. |
954278-03-6 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-ethoxypentan-3-amine |
InChI |
InChI=1S/C7H17NO/c1-4-7(8)6(3)9-5-2/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
HNTNBDYKNXAVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


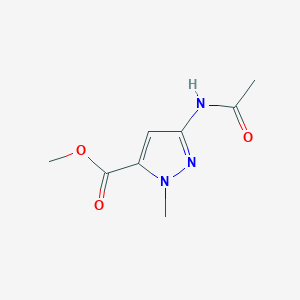
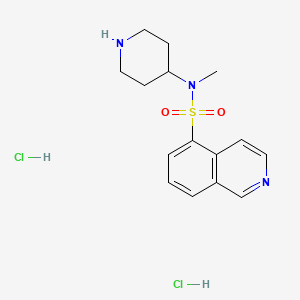
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
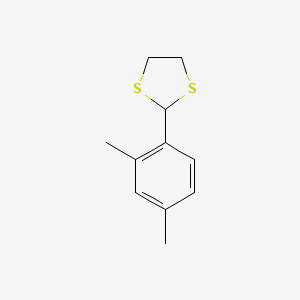

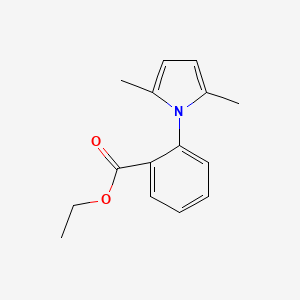
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
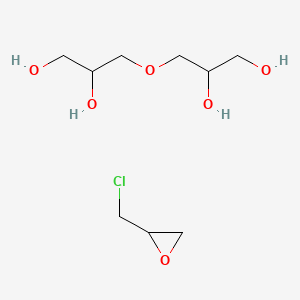
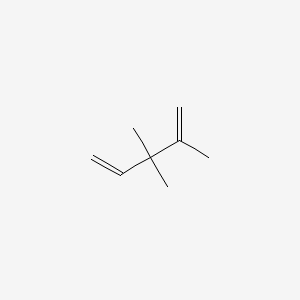
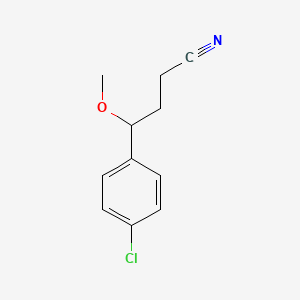

![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
